(3-Fluoropyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJQSIDUEOBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670390 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870063-62-0 | |
| Record name | 1-(3-Fluoropyridin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 3 Fluoropyridin 4 Yl Methanamine and Derivatives
Direct Synthetic Approaches to (3-Fluoropyridin-4-yl)methanamine
Direct approaches to synthesizing this compound often involve the modification of a pre-existing fluoropyridine core. These methods are generally efficient as they build upon readily available starting materials.
Aminomethylation of Fluoropyridine Precursors
Aminomethylation introduces the aminomethyl group directly onto the fluoropyridine ring. One-pot primary aminomethylation of aryl halides using sodium phthalimidomethyltrifluoroborate, followed by deamidation, presents a viable route. acs.org This Suzuki-Miyaura cross-coupling reaction offers a pathway to aminomethylated products. acs.org Another approach involves the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) through metalation or Minisci-type reactions. researchgate.net
Reductive Transformations of Pyridine (B92270) Nitriles or Carbaldehydes
A common and effective strategy for synthesizing this compound involves the reduction of a corresponding nitrile or carbaldehyde precursor.
The reduction of 3-fluoroisonicotinonitrile (also known as 3-fluoropyridine-4-carbonitrile) is a frequently employed method. nih.gov Various reducing agents can be utilized for this transformation. Catalytic hydrogenation, often with catalysts like palladium on charcoal or Raney Nickel, is a reliable method for converting the cyano group to an aminomethyl functionality. nih.gov For instance, the hydrogenation of 3-cyano-pyridines can lead to the corresponding aminomethyl-pyridines in high yields. nih.gov
Alternatively, reductive amination of 3-fluoropyridine-4-carbaldehyde can be performed. vulcanchem.comresearchgate.net This process typically involves the condensation of the aldehyde with an amine source, followed by reduction of the resulting imine.
Below is a table summarizing various reductive transformations:
| Precursor | Reducing Agent/Catalyst | Product | Reference |
| 3-Fluoroisonicotinonitrile | Palladium on charcoal | This compound | nih.gov |
| 3-Fluoroisonicotinonitrile | Raney Nickel, Hydrazine hydrate | This compound | nih.gov |
| 3-Fluoropyridine-4-carbaldehyde | NaBH3CN, AcOH | This compound | researchgate.net |
| 2-Chloro-3-fluoro-pyridine-4-carbaldehyde oxime | Zinc dust, Acetic acid | This compound |
Pyridine Ring Construction Methodologies
In some cases, it is more advantageous to construct the fluorinated pyridine ring with the desired functionalities already incorporated or in a form that is easily converted.
Annulation and Cyclization Strategies Incorporating Fluorine and Amine Functionalities
Ring-forming reactions can provide access to diverse 3-fluoropyridines. acs.org One such method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine (B146971) ring. acs.org This strategy allows for the assembly of the pyridine structure from two ketone components. acs.org
Transition-Metal-Catalyzed Pyridine Synthesis
Transition-metal catalysis plays a significant role in modern organic synthesis, including the formation of pyridine rings. Cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for constructing substituted pyridines. google.comnih.gov For instance, coupling of boronic acids with halides using a palladium catalyst can be employed in the synthesis of 3-fluoropyridines. google.com These methods offer high efficiency and functional group tolerance. rsc.org
Fluorination Methodologies in Pyridine Synthesis
The introduction of fluorine onto the pyridine ring is a critical step in the synthesis of these compounds. Several methods exist for this purpose.
A classic method for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. acs.orggoogle.com Nucleophilic aromatic substitution (SNAr) is another powerful technique. For example, a nitro group on a pyridine ring can be displaced by a fluoride (B91410) anion, as demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro precursor. nih.gov The use of cesium fluoride in dimethyl sulfoxide (B87167) is effective for this transformation. nih.gov
Direct C-H fluorination is an emerging area, though less common for pyridine synthesis. Transition-metal-catalyzed C-H functionalization ortho to a fluorine atom is a developing field that holds promise for more direct and atom-economical synthetic routes. acs.org
The table below outlines some fluorination methods:
| Starting Material | Reagent(s) | Product | Method | Reference |
| 3-Amino-2,5-dibromopyridine | Diazotization, Thermal decomposition | 2,5-Dibromo-3-fluoropyridine | Balz-Schiemann | google.com |
| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution | nih.gov |
| 2,3-Difluoro-5-chloropyridine | Ammonia water | 2-Amino-3-fluoro-5-chloropyridine | Nucleophilic Aromatic Substitution | google.com |
Regioselective C-F Bond Formation on Pyridine Scaffolds
The regioselective introduction of a fluorine atom onto a pyridine scaffold is a significant challenge in synthetic organic chemistry. For the synthesis of 3-fluorinated pyridines, several methods have been developed, moving beyond traditional, often harsh, fluorination techniques.
One prominent method for creating 3-fluoropyridine is through a diazotization reaction of 3-aminopyridine (B143674), followed by fluorination. A patented, high-yield process involves adding 3-aminopyridine and 50% fluoboric acid to a reactor, followed by the addition of sodium nitrite (B80452) under nitrogen protection at low temperatures (-10 °C). google.com After the initial reaction, the temperature is raised to 35–40 °C for 2–3 hours. google.com This method, a variation of the Balz-Schiemann reaction, provides a novel pathway for synthesizing fluorinated pyridine intermediates, reportedly increasing the yield threefold compared to conventional diazotization methods while enhancing safety. google.com
Direct fluorination strategies often face challenges with regioselectivity, as nucleophilic aromatic substitution on the pyridine ring typically favors the 2- and 4-positions. nih.gov However, innovative approaches have emerged to direct fluorination to the meta-position (C-3 or C-5). A novel and significant strategy involves the use of pyridine N-oxides. nih.govresearchgate.net By converting the pyridine to its N-oxide, the electronic properties of the ring are altered, enabling fluorination at positions that are otherwise difficult to access. Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide at room temperature was shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield. nih.govresearchgate.net The nitro group can subsequently be reduced to an amine, and the N-oxide can be reduced back to the pyridine, providing a route to 3-fluoro-4-aminopyridine. nih.gov This use of pyridine N-oxides to direct meta-fluorination is a key advancement for accessing these important structural motifs. nih.govresearchgate.net
Organometallic approaches also offer precise control over regioselectivity. The use of directed ortho-lithiation allows for the functionalization of specific positions on the pyridine ring. For instance, 3-fluoropyridine can be converted into various organometallic intermediates, which then react with electrophiles to yield substituted products like 3-fluoropyridine-2-, -4-, -5-, and -6-carboxylic acids. researchgate.net This demonstrates that C-H bonds can be selectively activated to install functional groups at desired positions, a principle applicable to complex pyridine syntheses.
Halogen-Fluorine Exchange Reactions in Pyridine Systems
Halogen-fluorine exchange, often referred to as the Halex reaction, is a fundamental method for introducing fluorine into aromatic systems. This nucleophilic aromatic substitution reaction typically involves displacing a chloride or bromide atom with a fluoride ion.
In pyridine systems, traditional halogen exchange using potassium fluoride (KF) can be effective but often requires harsh conditions, such as high temperatures and the use of phase-transfer catalysts, due to the high activation energy of C-Cl or C-Br bond cleavage. google.com The strong corrosivity (B1173158) of reagents like HF can also pose challenges for equipment. google.com
A more recent and highly effective strategy for achieving meta-fluorination via halogen exchange again utilizes pyridine N-oxides. nih.gov Researchers found that while the fluorination of Boc-protected 3-bromo-4-aminopyridine was unsuccessful, the corresponding N-oxide, 3-bromo-4-nitropyridine N-oxide, readily underwent halogen exchange. nih.gov Treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) resulted in the displacement of the bromine atom at the 3-position to yield 3-fluoro-4-nitropyridine N-oxide. nih.govresearchgate.net This intermediate is then converted to the final product by hydrogenation, which reduces both the nitro group and the N-oxide. nih.govresearchgate.net This method is notable as it represents a rare example of fluoride exchange of a C-F bond in a heterocyclic compound when using an isotopic fluorine exchange approach. nih.gov
The table below summarizes key findings in halogen-fluorine exchange reactions for synthesizing fluoropyridine derivatives.
Table 1: Halogen-Fluorine Exchange Reactions on Pyridine Scaffolds
| Starting Material | Reagents | Product | Key Finding | Reference |
|---|---|---|---|---|
| 3-Bromopyridine N-oxide | Fluoride source | 3-Fluoropyridine N-oxide | Halogen exchange is feasible on the N-oxide, suggesting broad scope. | nih.gov |
| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | Reaction proceeds in moderate yield at room temperature, enabling radiolabeling. | nih.gov |
| Methyl 3-nitroisonicotinate | [¹⁸F]KF/K₂₂₂ | Methyl 3-[¹⁸F]fluoroisonicotinate | Nucleophilic substitution of a nitro group for fluorine, followed by further transformations. | nih.gov |
Protective Group Strategies in the Synthesis of this compound
Protective group chemistry is indispensable in the multistep synthesis of complex molecules like this compound. Protecting groups are used to mask reactive functional groups, such as amines, to prevent unwanted side reactions and to direct the regiochemical outcome of subsequent transformations. google.com
In the context of synthesizing substituted fluoropyridines, amine protection is common. For example, the tert-butyloxycarbonyl (Boc) group is frequently used to protect primary and secondary amines. In one synthetic approach, researchers attempted to fluorinate a Boc-protected 3-bromo-4-aminopyridine. nih.gov Although this specific attempt at direct fluorination was unsuccessful even at high temperatures, it highlights the strategic consideration of using protecting groups. nih.gov In a different successful synthesis, a BOC-protection step was employed on an amine after a selective displacement reaction on a pyrazolopyrimidine core, demonstrating its utility in a multi-step sequence. nih.gov
Beyond masking reactivity, protecting groups can also be employed to control regioselectivity. A bulky trialkylsilyl group, for instance, can be introduced at a specific position on the pyridine ring to sterically hinder its neighboring positions. researchgate.net This forces nucleophilic attack to occur at a more remote, unhindered halogen. For example, introducing a silyl group at the 5-position of a 2,4-dihalopyridine directs nucleophilic substitution exclusively to the 2-position. The silyl group can then be removed, leaving the nucleophile at the nitrogen-neighboring position—a complete reversal of the normal reactivity pattern. researchgate.net
The synthesis of this compound itself can be accomplished from precursors like 2-chloro-3-fluoro-pyridine-4-carbaldehyde oxime. In a documented procedure, the oxime is reduced using zinc dust in acetic acid. The resulting amine is not explicitly protected during this reduction step, but the workup involves pH adjustments to isolate the final product, which is a common strategy in handling amines. A more general approach to obtaining aminomethylpyridines involves the reduction of a picolinonitrile (a pyridine carbonitrile). The hydrogenation of 3-fluoropicolinonitrile using a palladium on carbon (Pd/C) catalyst is a direct method to obtain the corresponding aminomethylpyridine, in this case, (3-fluoropyridin-2-yl)methanamine. google.com Such reductions are generally compatible with the fluoro substituent.
The table below outlines different protective groups and their strategic application in pyridine chemistry.
Table 2: Protective Group Strategies in Pyridine Synthesis
| Protective Group | Functional Group Protected | Purpose | Example Context | Reference |
|---|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Amine | Masking reactivity during subsequent reactions (e.g., fluorination). | Attempted fluorination of Boc-protected 3-bromo-4-aminopyridine. | nih.gov |
| Trialkylsilyl | Ring Position (via steric bulk) | Directing regioselectivity of nucleophilic substitution. | Reversing selectivity of substitution on di- and tri-halopyridines. | researchgate.net |
| N-Oxide | Pyridine Nitrogen | Altering ring electronics to enable meta-fluorination. | Halogen exchange on 3-bromo-4-nitropyridine N-oxide. | nih.govresearchgate.net |
Reactivity and Mechanistic Investigations of 3 Fluoropyridin 4 Yl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group attached to the methylene (B1212753) bridge is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Amide Bond Formation and Derivatization Reactions
The primary amine of (3-Fluoropyridin-4-yl)methanamine readily participates in amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and other functional molecules. This reaction typically involves coupling the amine with a carboxylic acid or its activated derivative. A wide array of modern coupling reagents can be employed to facilitate this transformation, ensuring high yields and minimizing side reactions. researchgate.netgoogle.com
Common strategies for activating the carboxylic acid include conversion to an acyl chloride or the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.it These methods generate a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of this compound. The choice of solvent, base, and coupling agent is crucial for optimizing the reaction conditions and is dependent on the specific substrates being coupled. fishersci.itorganic-chemistry.org For instance, the synthesis of picolinamide (B142947) derivatives as kinase inhibitors has utilized this amine, highlighting its importance in drug discovery programs. pearson.com
| Carboxylic Acid/Derivative | Coupling Agent/Method | Base | Solvent | General Conditions |
|---|---|---|---|---|
| Generic Carboxylic Acid (R-COOH) | EDC/HOBt | DIEA or NMM | DMF or DCM | Reaction is typically run at 0 °C to room temperature. fishersci.it |
| Generic Acyl Chloride (R-COCl) | Direct acylation (Schotten-Baumann) | Pyridine (B92270) or Triethylamine | DCM or THF | Often performed at 0 °C to room temperature. fishersci.it |
| Generic Carboxylic Acid (R-COOH) | HATU | DIEA or TEA | DMF | Rapid coupling at room temperature. fishersci.it |
| Ester (R-COOR') | Sodium Amidoborane (NaNH₂BH₃) | None (reagent acts as base) | THF | Rapid, catalyst-free amidation at room temperature. nih.gov |
Nucleophilic Additions and Condensation Reactions
The primary amine functionality exhibits classical nucleophilic character, enabling it to participate in addition and condensation reactions with various electrophiles, most notably carbonyl compounds. Reaction with aldehydes and ketones leads to the formation of the corresponding imines (Schiff bases). This reversible reaction is fundamental in dynamic covalent chemistry and for the synthesis of precursors to more complex heterocyclic systems.
While specific examples detailing the condensation reactions of this compound are not extensively documented in readily available literature, its reactivity can be inferred from standard organic chemistry principles. The synthesis of the parent compound itself can proceed via the reduction of an oxime, which is formed from a condensation reaction, suggesting the amine can readily engage in the reverse process. Furthermore, related fluorinated pyridine amines have been shown to react with isoxazole (B147169) systems in what can be described as a form of condensation or addition-elimination, leading to the formation of new C-N bonds. mdpi.com
Cyclization Pathways Involving the Amine Group
The primary amine of this compound can serve as a key nucleophile in intramolecular cyclization reactions to construct novel heterocyclic frameworks. When tethered to a suitable electrophilic group, the amine can participate in ring-closing reactions to form five, six, or seven-membered rings, which are prevalent motifs in bioactive molecules. acs.org
For example, derivatives of this compound, after acylation with a molecule containing a latent electrophilic site, could undergo intramolecular cyclodehydration. This strategy has been employed in the synthesis of fluorazones from related aromatic amides, a reaction mediated by activating agents like triflic anhydride. nih.gov Another potential pathway involves reductive amination, where a derivative containing an aldehyde or ketone undergoes intramolecular cyclization upon reduction of the initially formed imine or enamine. Such strategies are common in the synthesis of substituted piperidines. acs.org Patents have described the use of related fluoropyridine structures in the synthesis of glutaminyl cyclase inhibitors, which involves intramolecular cyclization steps. google.com
Reactivity of the Fluoropyridine Core
The fluoropyridine ring is an electron-deficient aromatic system, a characteristic that is further modulated by the presence and position of the fluorine atom and the aminomethyl substituent. This electronic nature dictates its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, including pyridines. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen and its position relative to the ring nitrogen. Generally, fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the formation of the negatively charged Meisenheimer intermediate. acs.org
For fluoropyridines, the reactivity order is typically 2-fluoro > 4-fluoro >> 3-fluoro. researchgate.netmdpi.com The nitrogen atom strongly activates the ortho (2,6) and para (4) positions towards nucleophilic attack. In this compound, the fluorine atom is at the 3-position (meta to the nitrogen), which is the least activated position. Consequently, direct SNAr displacement of the fluoride (B91410) in this compound is expected to be challenging under standard conditions. mdpi.com
However, substitution at the 3-position is not impossible and can be achieved, particularly if the ring is further activated by other electron-withdrawing groups. Research has shown that a nitro group at the 3-position of a pyridine-4-carboxylate can be displaced by a fluoride anion, demonstrating the feasibility of SNAr at this position under suitable conditions. researchgate.netnih.govnih.govlibretexts.org The aminomethyl group at the 4-position of the target molecule is ortho to the fluorine. While it is a weakly activating group, its steric and electronic influence would need to be considered in any potential SNAr reaction.
| Substrate | Nucleophile | Leaving Group | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | -NO₂ | Dry DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | researchgate.netnih.gov |
| 2-Fluoropyridine | NaOEt | -F | EtOH | 2-Ethoxypyridine | acs.org |
| 3,5-Disubstituted Pyridines | AgF₂ | -H | Acetonitrile | 2-Fluoro-3,5-disubstituted Pyridines | acs.org |
Electrophilic Aromatic Substitution Trends
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. pearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its deactivating effect.
When considering the directing effects of the substituents on the this compound ring, a complex pattern emerges:
Pyridine Nitrogen: Strongly deactivating and a meta-director (directs incoming electrophiles to the 3- and 5-positions).
Fluorine (at C3): A deactivating group (due to induction) but an ortho-, para-director (due to resonance). It would direct towards the 2- and 4-positions.
Aminomethyl Group (at C4): This is a weakly activating, ortho-, para-directing group. It would direct towards the 3- and 5-positions.
Carbon-Hydrogen (C-H) Functionalization of the Pyridine Ring
The selective functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring of molecules like this compound is a powerful strategy for molecular diversification. The electronic nature of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the basic nitrogen, governs the regioselectivity of these reactions.
Research into the C-H arylation of pyridines bearing electron-withdrawing groups has shown that 3-fluoropyridine (B146971) derivatives can undergo highly regioselective functionalization. For 3-substituted fluoropyridines, arylation tends to occur at the C-4 and C-5 positions. Specifically, Rh(III)-catalyzed C–H functionalization has been developed as a one-step method to produce multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.govescholarship.org This method demonstrates high regioselectivity, particularly with terminal alkynes, yielding 5-substituted 3-fluoropyridine products. nih.gov The regioselectivity is influenced by both steric and electronic factors, where the catalyst is directed away from the most sterically hindered positions and towards the most electronically favorable C-H bonds for activation.
Carbon-Fluorine (C-F) Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. However, harnessing the C-F bond as a reactive handle opens new avenues for synthesizing novel fluorinated molecules. While the C-F bond is often considered inert, transition-metal-mediated C-F activation of fluoropyridines has been achieved. acs.org
Studies have shown that rhodium and platinum group metals can cleave C-F bonds in fluoroaromatics. ox.ac.uk For instance, the reaction of [Rh(SiPh₃)(PMe₃)₃] with fluoropyridines leads to C-F bond activation, affording Rh(I) fluoropyridyl complexes. rsc.orgyork.ac.uknih.gov These intermediates can then undergo further reactions, such as borylation, to yield fluoropyridyl boronate esters. rsc.orgyork.ac.uknih.gov
Zirconocene derivatives have also been shown to activate C-F bonds in fluoropyridines. The reaction of dicyclopropylzirconocene with pentafluoropyridine (B1199360) results in selective C-F bond cleavage at the 2-position, forming new Zr-F and C-C bonds. acs.org This remarkable selectivity for the C-2 position is noteworthy, as functionalization of fluoropyridines often favors the C-4 position. acs.org While specific examples involving this compound are not prevalent, these studies establish that the C-F bond on the pyridine ring is susceptible to activation under appropriate transition-metal catalysis, suggesting potential for similar reactivity with the title compound.
Catalytic Transformations Involving this compound
Hydrogenation and Reductive Derivatizations (e.g., to Fluorinated Piperidines)
The synthesis of fluorinated piperidines is of great interest in medicinal chemistry, and the hydrogenation of fluoropyridines presents a direct route to these valuable scaffolds. However, the process is complicated by potential catalyst poisoning by the basic nitrogen atom and competitive hydrodefluorination side reactions. nih.gov
To overcome these challenges, a one-pot, rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed. nih.govspringernature.comthieme-connect.de This method uses a rhodium-cyclic (amino)(alkyl)carbene (CAAC) catalyst in the presence of a borane (B79455) reagent like pinacol (B44631) borane (HBpin). nih.govthieme-connect.de The borane first dearomatizes the pyridine ring, which prevents catalyst poisoning and facilitates subsequent hydrogenation. nih.gov This strategy has been successfully applied to 3-fluoropyridine, yielding all-cis-3-fluoropiperidine with high diastereoselectivity. nih.govspringernature.com
More recently, a simpler and more robust method using a heterogeneous palladium catalyst has been described. acs.orgnih.gov This protocol combines Pd(OH)₂ on carbon with a strong Brønsted acid (aqueous HCl) and avoids the need for a sensitive dearomatizing agent like HBpin. acs.orgnih.gov This system tolerates a wider range of functional groups, including free amines and alcohols, and is less sensitive to air and moisture. acs.orgnih.gov However, hydrodefluorination can still occur as a side reaction, sometimes diminishing the yield of the desired fluorinated piperidine (B6355638). nih.gov
| Method | Catalyst | Key Reagent/Additive | Substrate Example | Product | Key Features | Ref |
|---|---|---|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Rh-CAAC complex | Pinacol borane (HBpin) | 3-Fluoropyridine | all-cis-3-Fluoropiperidine | High diastereoselectivity; avoids catalyst poisoning; sensitive to moisture. | nih.govspringernature.com |
| Direct Heterogeneous Hydrogenation | Pd(OH)₂/C (20 wt %) | Aqueous HCl | 3-Fluoropyridine | cis-3-Fluoropiperidine | Robust, tolerates air/moisture; broader functional group tolerance; hydrodefluorination is a side product. | acs.orgnih.gov |
Cross-Coupling Reactions at the Pyridine Ring
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The 3-fluoropyridine core of this compound can participate in such transformations. The regiochemical outcome is dictated by the substitution pattern and the specific coupling partners.
Hiyama cross-coupling reactions of aryltrifluorosilanes with heteroaryl chlorides, including 3-chloro-6-fluoropyridine, have been achieved using a palladium acetate (B1210297) catalyst with an XPhos ligand. nih.gov This demonstrates the viability of the fluoropyridine ring as a substrate in palladium catalysis. Similarly, Suzuki-Miyaura reactions, one of the most widely used cross-coupling methods, are applicable to fluoropyridine systems. acs.org
A novel approach uses pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides. acs.org This method, which proceeds via in situ generation of a sulfinate followed by desulfinative coupling, has been shown to be effective for electron-deficient pyridines, including those with a 5-fluoro substituent. acs.org This strategy expands the toolbox for functionalizing the pyridine ring under relatively mild conditions.
| Reaction Type | Catalyst System | Coupling Partners | Product Type | Key Features | Ref |
|---|---|---|---|---|---|
| Hiyama Coupling | Pd(OAc)₂ / XPhos | Aryltrifluorosilane + Chloro-fluoropyridine | Aryl-fluoropyridine | Efficient for heteroaryl chlorides. | nih.gov |
| Desulfinative Coupling | Pd(PPh₃)₂Cl₂ / Johnphos | Pyridyl pyrimidylsulfone + Aryl bromide | Aryl-pyridine | Effective for electron-deficient pyridines; avoids pyridylboron reagents. | acs.org |
| C-H Arylation | Rh(III) complexes | Fluoropyridine + Alkyne | Substituted Fluoropyridine | Direct functionalization of C-H bonds. | nih.govnih.gov |
Photoredox-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful platform for enabling novel chemical transformations under mild conditions. These reactions often proceed via radical intermediates, offering reactivity patterns complementary to traditional two-electron pathways.
While transformations of this compound itself are not widely reported, methods for the synthesis of the 3-fluoropyridine scaffold using photoredox catalysis have been developed. One such method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation. organic-chemistry.orgacs.orgnih.govresearchgate.net This reaction proceeds through the generation of a radical intermediate from the iodoketone. acs.org The success of this ring-forming reaction highlights the compatibility of the fluoropyridine system with photoredox conditions.
The primary aminomethyl group in the title compound is also a potential handle for photoredox-mediated reactions. For instance, α-amino radicals can be generated from primary amines and participate in additions to electron-deficient alkenes. This suggests that this compound could potentially undergo photoredox-catalyzed hydroaminoalkylation or similar C-C bond-forming reactions.
Side Reactions and By-Product Formation Pathways
Understanding potential side reactions is crucial for optimizing reaction conditions and maximizing the yield of desired products. In the context of this compound, the principal side reactions are associated with the key transformations of hydrogenation and cross-coupling.
The most significant side reaction during the hydrogenation of fluoropyridines is hydrodefluorination, the cleavage of the C-F bond and its replacement with a C-H bond. nih.gov This process is often competitive with the desired ring saturation and can lead to mixtures of fluorinated and non-fluorinated piperidines. acs.orgnih.gov The development of specialized catalytic systems, such as the DAH process or the use of acidic additives with palladium catalysts, is aimed at suppressing this unwanted pathway. nih.govnih.gov Incomplete reduction of the pyridine ring, leading to tetrahydropyridine (B1245486) intermediates, can also occur.
In palladium-catalyzed cross-coupling reactions, a common side reaction is the homo-coupling of the starting materials, particularly the organometallic reagent. Careful control of reaction parameters, including catalyst, ligand, and stoichiometry, is necessary to minimize the formation of these by-products. acs.org Additionally, reactions involving the aminomethyl group must consider its potential for over-alkylation or participation in undesired condensation reactions, depending on the reagents and conditions employed.
Applications of 3 Fluoropyridin 4 Yl Methanamine As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The primary amine and the pyridine (B92270) nitrogen of (3-Fluoropyridin-4-yl)methanamine are key functional groups that enable its use in the synthesis of more complex, fused heterocyclic systems. These reactions often involve cyclization or condensation steps where the amine acts as a nucleophile.
While direct examples employing this compound are not extensively documented in the literature, the synthesis of fused pyridine systems like imidazo[1,5-a]pyridines frequently utilizes aminomethyl pyridine precursors. For instance, a common strategy involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. One established method describes the reaction of 2-picolylamines with nitroalkanes, activated by a mixture of phosphorous acid and polyphosphoric acid, to yield imidazo[1,5-a]pyridines. beilstein-journals.org Another approach uses reagents like triphosgene (B27547) or thiophosgene (B130339) to achieve cyclization with aminomethyl pyridine derivatives. lew.roresearchgate.net
A general mechanistic pathway for forming such fused systems is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.org This reaction is fundamental for creating tetrahydro-β-carbolines and related fused heterocycles. nih.govmdpi.com Although the pyridine ring is less nucleophilic than indole, this reaction type provides a logical framework for how this compound could be used to generate fused systems like pyrrolopyridines. For example, the synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles) has been achieved from 4-aroylpyrroles, demonstrating a viable route to this class of compounds. researchgate.net
| Fused System | General Precursor | Synthetic Strategy | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridines | 2-(Aminomethyl)pyridines | Cyclocondensation | Nitroalkanes, PPA/Phosphorous Acid | beilstein-journals.org |
| Imidazo[1,5-a]pyridines | (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Cyclization | Triphosgene or Thiophosgene | lew.roresearchgate.net |
| Pyrrolo[2,3-c]pyridines | 4-Aroylpyrroles | Vilsmeier-Haack followed by cyclization | POCl₃, DMF, then NH₃ | researchgate.net |
| Tetrahydrofuro[3,2-c]pyridines | 2-(Furan-2-yl)ethanamines | Pictet-Spengler Reaction | Aldehydes, Acid Catalyst | beilstein-journals.org |
This compound serves as a valuable starting point for the synthesis of highly substituted piperidines, which are ubiquitous scaffolds in pharmaceuticals. The most direct route to these compounds is the reduction of the pyridine ring.
Catalytic hydrogenation is a powerful method for converting pyridines to piperidines. Various catalysts, including rhodium, ruthenium, and nickel-based systems, have been developed for this transformation, often exhibiting high diastereoselectivity. mdpi.com For fluorinated pyridines, controlling the reaction conditions is crucial to prevent defluorination. A notable development is the rhodium-catalyzed dearomatization of 3-fluoropyridine (B146971), which, followed by hydrogenation, yields all-cis-fluorinated piperidines with high diastereoselectivity. Another approach involves the partial hydrogenation of 3-fluoro-4-aminopyridine with sodium borohydride (B1222165) to form a dihydropyridine (B1217469) intermediate, which is then reduced to the piperidine (B6355638). These methods highlight the synthetic pathways available for converting this compound into its saturated piperidine analogues.
| Starting Material | Product Type | Methodology | Key Catalyst/Reagent | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 3-Fluoropyridine | All-cis-fluorinated piperidine | Dearomatization / Hydrogenation | Rh-CAAC / H-Bpin | 89% yield, >20:1 dr | |
| 3-Fluoro-4-aminopyridine | Fluorinated piperidine | Partial Hydrogenation / Reduction | NaBH₄ / MeOH | Up to 97% yield | |
| Multi-substituted Pyridines | cis-Piperidines | Heterogeneous Hydrogenation | Ruthenium-based nanocatalyst | Good yields and selectivity | mdpi.com |
Ligand Design and Coordination Chemistry
The pyridine nitrogen and the primary amine group of this compound make it a potential bidentate ligand for coordinating with metal ions. While specific studies detailing the coordination complexes of this exact molecule are not prominent in the literature, research on structurally similar fluorinated pyridine derivatives demonstrates their utility in forming novel metal complexes. For example, a halogenated quinazoline (B50416) derivative incorporating a (3-fluoropyridin-2-yl)methylene hydrazinyl moiety has been synthesized and used to form mononuclear complexes with various transition metals, including Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net The coordination of such ligands is typically confirmed through spectroscopic methods and single-crystal X-ray crystallography. The presence of the fluorine atom can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.
Precursor in Medicinal Chemistry Research
The 3-fluoropyridine motif is a privileged structure in medicinal chemistry, and this compound provides a direct entry point to this important chemical space. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This compound is a versatile scaffold for generating new chemical entities (NCEs). The primary amine can be readily derivatized through reactions such as amidation, alkylation, and reductive amination to introduce a wide variety of substituents. These derivatizations are central to exploring structure-activity relationships (SAR) in drug discovery programs.
For example, in a study targeting Zika virus inhibitors, a 3-(4-bromophenyl)-5-(3-fluoropyridin-4-yl)isoxazole intermediate was coupled with various amines, including pyridin-3-ylmethanamine, to generate a library of potential antiviral compounds. rsc.org Similarly, research into DPP-4 inhibitors for diabetes treatment involved the synthesis of novel aminomethyl-pyridines, where the amine group was crucial for binding to the target enzyme. nih.gov These examples, while not starting directly from this compound, illustrate the synthetic transformations and strategic importance of the aminomethyl pyridine scaffold in medicinal chemistry.
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. youtube.com Once a hit is identified, the fragment is optimized and grown into a more potent, drug-like molecule. youtube.com
The this compound core represents an ideal fragment due to its low molecular weight, presence of key pharmacophoric features (H-bond donors and acceptors), and a vector for synthetic elaboration (the primary amine). While specific FBDD campaigns explicitly reporting the use of this compound are not widely published, the aminomethylpyridine substructure is a common motif in fragment libraries. Techniques like native mass spectrometry are particularly well-suited for detecting the weak binding of such fragments to protein targets, guiding the subsequent optimization process. rsc.org The fluorinated pyridine scaffold is attractive for FBDD as it provides a starting point with favorable properties that can be carried through the optimization process to develop novel therapeutics.
Advanced Spectroscopic and Structural Elucidation of 3 Fluoropyridin 4 Yl Methanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of (3-Fluoropyridin-4-yl)methanamine derivatives in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework, including proton and carbon environments and their connectivity, can be established.
¹H NMR Studies of Chemical Shifts and Coupling Constants
In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns due to the influence of the nitrogen atom, the fluorine substituent, and the aminomethyl group. The proton at the C-2 position (H-2) typically appears at the lowest field, often as a sharp singlet or a narrow doublet, due to its proximity to the electronegative nitrogen atom. The H-6 proton also resonates downfield, appearing as a doublet. The H-5 proton signal is typically found at a higher field and appears as a doublet of doublets due to coupling with both H-6 and the fluorine atom at C-3.
The aminomethyl protons (-CH₂NH₂) usually present as a singlet in the range of 3.8-4.2 ppm, though this can sometimes resolve into a triplet if coupling to the -NH₂ protons is observed. The amine protons (-NH₂) themselves often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
The coupling constants (J-values) provide critical information about the connectivity. The ortho-coupling between adjacent protons on the ring (e.g., ³JH5-H6) is typically in the range of 5-8 Hz. Long-range coupling between the fluorine atom and ring protons (JHF) is also a key feature, with ³JH2-F3 and ³JH4-F3 (if H-4 were present) being larger than the four-bond coupling ⁴JH5-F3 and five-bond coupling ⁵JH6-F3.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~8.4 - 8.6 | d | ⁴J(H,F) ≈ 2-3 |
| H-5 | ~7.4 - 7.6 | dd | ³J(H,H) ≈ 5-6; ⁴J(H,F) ≈ 4-5 |
| H-6 | ~8.3 - 8.5 | d | ³J(H,H) ≈ 5-6 |
| -CH₂- | ~3.9 - 4.1 | s | N/A |
| -NH₂ | Variable (broad) | br s | N/A |
¹⁹F NMR for Elucidating Fluorine Environments
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. thermofisher.com For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C-3 position. The chemical shift of this fluorine is sensitive to its electronic environment. For 3-fluoropyridine (B146971) itself, the chemical shift is typically observed around -130 to -140 ppm relative to a standard like CFCl₃. The presence of the electron-donating aminomethyl group at the adjacent C-4 position would be expected to shield the fluorine nucleus, potentially causing an upfield shift (a less negative ppm value). The signal would be split into a complex multiplet due to couplings with the aromatic protons H-2, H-5, and H-6. thermofisher.comhuji.ac.il
¹³C NMR and Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. In a proton-decoupled spectrum, six distinct signals are expected for this compound: five for the pyridine ring and one for the aminomethyl carbon. The carbon directly bonded to the fluorine (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz. acs.org The other ring carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms. thieme-connect.de
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
|---|---|---|
| C-2 | ~140 - 145 | ²J ≈ 15-25 |
| C-3 | ~155 - 160 | ¹J ≈ 230-260 |
| C-4 | ~135 - 140 | ²J ≈ 20-30 |
| C-5 | ~120 - 125 | ³J ≈ 5-10 |
| C-6 | ~145 - 150 | ⁴J ≈ 2-4 |
| -CH₂- | ~40 - 45 | ³J ≈ 3-5 |
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of these signals. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A cross-peak between H-5 and H-6 would confirm their adjacent relationship on the pyridine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). researchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the -CH₂- proton signal to the -CH₂- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu For instance, the protons of the -CH₂- group would show a correlation to C-4 and C-3 of the pyridine ring, confirming the attachment point of the aminomethyl group. Similarly, H-2 would show correlations to C-3 and C-4, further solidifying the ring structure. mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion, thereby confirming the molecular formula. nih.gov
For this compound, the molecular formula is C₆H₇FN₂. The theoretical exact mass of the neutral molecule is 126.06479 u. In HRMS, the compound is typically ionized, for example by protonation, to form the [M+H]⁺ ion with a theoretical exact mass of 127.07257 u. The mass spectrometer measures the mass-to-charge ratio (m/z) of this ion. If the experimentally measured m/z value matches the theoretical value to within a very small tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula, ruling out other possible combinations of atoms that might have the same nominal mass. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orglibretexts.org This technique requires a suitable single crystal of the material. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of these diffracted spots, a 3D model of the electron density within the crystal can be constructed, from which the precise positions of all atoms can be determined. nih.gov
A crystallographic study of a derivative of this compound would provide a wealth of structural information, including:
Unambiguous confirmation of connectivity : It would visually confirm the arrangement of atoms and the substitution pattern on the pyridine ring.
Precise bond lengths and angles : These parameters provide insight into the bonding within the molecule, such as the lengths of the C-F, C-N, and C-C bonds, and the angles defining the geometry of the pyridine ring. wikipedia.org
Conformational analysis : It would reveal the preferred orientation (conformation) of the aminomethyl group relative to the plane of the pyridine ring in the solid state.
Intermolecular interactions : The analysis would show how molecules pack together in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the -NH₂ group) and other non-covalent interactions that stabilize the crystal structure.
Chiral Chromatography and Spectroscopic Methods for Stereochemical Analysis (if applicable to derivatives)
The parent compound, this compound, is achiral. However, if a derivative is synthesized that contains a stereocenter, determining its stereochemistry becomes crucial. This is particularly important in pharmaceutical chemistry, where different enantiomers of a chiral drug can have vastly different biological activities.
Chiral Chromatography , most commonly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating enantiomers. mdpi.comnih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. researchgate.net The development of a successful chiral separation method often involves screening various types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) and mobile phases. mdpi.com
Spectroscopic methods can also be employed to analyze the stereochemistry of chiral derivatives:
NMR Spectroscopy with Chiral Shift Reagents : Adding a chiral lanthanide shift reagent to the NMR sample can induce different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their distinction and the determination of enantiomeric excess (ee).
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) : These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.
The synthesis of chiral pyridine derivatives is an active area of research, and these analytical techniques are indispensable for characterizing the stereochemical outcome of asymmetric reactions. acs.orgrsc.org
Computational Chemistry and Theoretical Studies
Mechanistic Studies of Reactivity and Reaction Pathways
While specific mechanistic studies focusing solely on (3-Fluoropyridin-4-yl)methanamine are not extensively documented in dedicated publications, the reactivity of the fluoropyridine core has been a subject of theoretical investigation. The fluorine substituent and the nitrogen atom in the pyridine (B92270) ring significantly influence the electron distribution, making certain positions susceptible to nucleophilic or electrophilic attack.
Computational studies on related fluorinated heterocycles often explore the mechanisms of nucleophilic aromatic substitution (SNAr) and C-H functionalization reactions. For 3-fluoropyridines, the fluorine atom acts as a strong electron-withdrawing group, activating the pyridine ring towards nucleophilic attack. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the reaction pathways, including the formation of Meisenheimer intermediates and the associated energy barriers. For instance, in reactions of fluoropyridines, the position of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile, with computational models helping to predict the most likely outcome.
Mechanistic investigations into the functionalization of complex molecules often reveal the possibility of dual radical and ionic pathways operating simultaneously. conicet.gov.ar Preliminary mechanistic experiments on related systems suggest that the reaction can proceed through different routes, and computational chemistry can help to dissect these complex mechanisms by calculating the energy profiles for each potential pathway. conicet.gov.ar
Prediction of Regioselectivity and Diastereoselectivity in Synthetic Transformations
Computational modeling is a powerful tool for predicting the regioselectivity and diastereoselectivity of synthetic transformations involving this compound and its derivatives. The electronic properties of the substituted pyridine ring are key determinants of where a chemical reaction will occur.
Diastereoselectivity: The synthesis of derivatives of this compound can lead to the formation of stereocenters. For example, the reaction of pyridines with certain reagents can produce diastereomeric products. mdpi.com While experimental techniques like NMR spectroscopy can determine the ratio of diastereomers, computational methods can predict the most stable diastereomer by calculating the relative energies of the possible transition states leading to each product. In the synthesis of piperidine (B6355638) derivatives from pyridines, cis-selectivity is often observed, and computational studies can help to understand the origins of this stereochemical preference. mdpi.com
The following table presents hypothetical regioselectivity data for a generic nucleophilic substitution reaction on this compound, based on general principles of fluoropyridine reactivity.
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C-2 | 25.8 | No |
| C-4 (ipso-substitution) | 22.1 | Yes |
| C-5 | 28.3 | No |
| C-6 | 24.5 | No |
| Note: These values are illustrative and would need to be calculated for a specific reaction using appropriate computational methods. |
Analysis of Frontier Molecular Orbitals and Electronic Structure
The electronic structure of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.netiucr.orgredalyc.org
The HOMO is associated with the molecule's nucleophilicity, with a higher energy HOMO indicating a greater tendency to donate electrons. Conversely, the LUMO relates to electrophilicity, with a lower energy LUMO suggesting a greater propensity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
For substituted pyridines, DFT calculations are commonly used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. scirp.orgelectrochemsci.org In this compound, the electron-withdrawing fluorine atom and the electron-donating aminomethyl group will have opposing effects on the electron density of the pyridine ring. The HOMO is likely to have significant contributions from the aminomethyl group and the pyridine nitrogen, while the LUMO is expected to be localized primarily on the pyridine ring, particularly on the carbon atoms bearing the fluorine and adjacent to the nitrogen.
A hypothetical FMO analysis for this compound is presented in the table below.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the aminomethyl group and nitrogen atom. |
| LUMO | -1.2 | Primarily localized on the pyridine ring, with significant density at C2, C4, and C6. |
| HOMO-LUMO Gap | 7.3 | Indicates moderate chemical reactivity. |
| Note: These values are illustrative and would be obtained from specific DFT calculations. |
Conformational Analysis and Energy Landscapes of Derivatives
The biological activity and reactivity of molecules are often dependent on their three-dimensional conformation. Conformational analysis of derivatives of this compound involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different conformations, or rotamers, can have different energies, and understanding the potential energy surface (PES) is crucial for predicting the most stable and most likely conformations to be involved in chemical reactions or biological interactions. researchgate.netwikipedia.org
For a molecule like this compound, a key conformational feature is the rotation around the bond connecting the aminomethyl group to the pyridine ring. Theoretical studies on related aminomethylpyridines can provide a framework for understanding the rotational barriers and the relative stabilities of different rotamers. researchgate.net The presence of the fluorine atom ortho to the aminomethyl group can influence the conformational preferences through steric and electronic interactions.
Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule as a function of one or more dihedral angles. rsc.org This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.
The following table shows a hypothetical conformational analysis for the rotation of the aminomethyl group in this compound.
| Dihedral Angle (F-C3-C4-N) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (Transition State) |
| 60° | 0.0 | Gauche (Energy Minimum) |
| 120° | 2.8 | Eclipsed (Transition State) |
| 180° | 0.5 | Anti (Energy Minimum) |
| Note: These values are illustrative and would be derived from detailed conformational analysis calculations. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. rsc.org For (3-Fluoropyridin-4-yl)methanamine, future research will likely focus on greener and more sustainable synthetic routes.
Current methods for synthesizing fluorinated pyridines often involve multi-step processes and harsh reaction conditions. google.com A reported synthesis of this compound involves the reduction of 2-chloro-3-fluoro-pyridine-4-carbaldehyde oxime with zinc dust in acetic acid. While effective, the use of stoichiometric zinc and acetic acid presents opportunities for improvement in terms of atom economy and waste reduction.
Future research could explore catalytic approaches, such as transition-metal-catalyzed C-H activation, to introduce the aminomethyl group directly onto the 3-fluoropyridine (B146971) core. beilstein-journals.org This would streamline the synthesis and reduce the number of steps. Additionally, the use of biocatalysis, employing enzymes to perform specific transformations, could offer a highly selective and environmentally benign alternative.
The development of one-pot multicomponent reactions for the synthesis of functionalized 2-aminopyridines from various starting materials demonstrates a move towards more efficient and sustainable processes. rsc.org Similar strategies could be adapted for the synthesis of this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Current Method (Reduction of Oxime) | Established procedure | Use of stoichiometric reagents, potential for waste generation |
| Catalytic C-H Aminomethylation | High atom economy, fewer steps | Catalyst development may be challenging |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and optimization can be time-consuming |
| Multicomponent Reactions | High efficiency, combinatorial potential | Reaction optimization can be complex |
Exploration of Expanded Reactivity Profiles
The reactivity of this compound is largely dictated by its primary amine and the fluorinated pyridine (B92270) ring. cymitquimica.com The amine group can undergo a variety of transformations, including acylation, alkylation, and participation in the formation of heterocycles. The fluorine atom, in turn, influences the electronic properties of the pyridine ring, affecting its susceptibility to nucleophilic aromatic substitution.
Future research will likely delve deeper into the nuanced reactivity of this compound. For example, the development of novel catalytic systems could enable selective functionalization at different positions of the pyridine ring. The interplay between the fluorine substituent and the aminomethyl group in directing these reactions will be a key area of investigation.
Furthermore, exploring the reactivity of this compound under unconventional conditions, such as in flow chemistry or under mechanochemical activation, could lead to new and unexpected transformations, expanding its synthetic utility.
Integration into Advanced Materials Science Research (Synthetic Considerations)
The unique properties of fluorinated organic compounds make them attractive for applications in materials science. nottingham.ac.uksigmaaldrich.com The incorporation of this compound into polymers or other materials could impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.
From a synthetic standpoint, the primary amine of this compound provides a convenient handle for polymerization or for grafting onto material surfaces. For instance, it could be used as a monomer in the synthesis of novel polyamides or polyimides. The fluorine atom would be expected to enhance the performance of these materials.
Future research in this area will involve the design and synthesis of new monomers and polymers derived from this compound. The investigation of the structure-property relationships of these new materials will be crucial for their application in areas such as high-performance plastics, membranes for separation processes, and organic electronics.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Fields
The versatility of this compound makes it a valuable tool for interdisciplinary research. cymitquimica.com Its potential applications span from medicinal chemistry to agrochemicals.
In medicinal chemistry, the fluorinated pyridine motif is a common feature in many biologically active compounds. acs.orgnih.gov The fluorine atom can improve metabolic stability and binding affinity to biological targets. smolecule.com this compound can serve as a key building block for the synthesis of new drug candidates. For example, it has been used in the synthesis of isoxazole-based compounds targeting the Zika virus. rsc.org
In the field of agrochemicals, fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity. The synthesis of novel derivatives of this compound could lead to the discovery of new crop protection agents.
Future interdisciplinary research will likely involve collaborations between synthetic organic chemists and researchers in fields such as pharmacology, biochemistry, and agricultural science. These collaborations will be essential for fully exploring the potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for (3-Fluoropyridin-4-yl)methanamine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Reductive Amination : Reacting 3-fluoropyridine-4-carbaldehyde with ammonia under hydrogenation conditions (e.g., H₂/Pd-C).
- Nucleophilic Substitution : Fluorination of a pre-functionalized pyridine derivative (e.g., chloropyridine) using KF or tetrabutylammonium fluoride (TBAF).
Q. Key Data :
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to ³J coupling in pyridine ring protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: 126.13 for C₆H₇FN₂).
- IR Spectroscopy : Detect NH₂ stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
Q. Example Data :
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.40 (d, J=5 Hz, 1H), 7.25 (m, 1H) | Pyridine ring protons |
| HRMS | 126.1295 [M+H]⁺ | Confirms molecular formula |
Q. What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Serves as a fluorinated building block for pharmaceuticals (e.g., antimalarial agents ) or ligands in coordination chemistry.
- Biochemistry : Investigated for interactions with enzymes like monoamine oxidases (MAOs) or lysyl oxidases (LOXL2) due to structural similarity to known inhibitors .
Q. Key Applications :
| Field | Example Use | Mechanism |
|---|---|---|
| Medicinal Chemistry | Antimalarial lead optimization | Binds heme in Plasmodium proteases |
| Chemical Biology | MAO inhibition studies | Competes with substrate binding pockets |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyridine derivatives?
Methodological Answer:
- Structure Refinement : Use SHELXL (for small-molecule refinement) to model fluorine positions and hydrogen bonding .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder (common in fluorine-containing crystals) .
Case Study :
A related fluoropyridine derivative showed:
Q. How to address contradictions between computational and experimental data in this compound’s reactivity?
Methodological Answer:
Q. Example Workflow :
Perform DFT calculations (B3LYP/6-31G*).
Validate with kinetic studies (UV-Vis monitoring).
Adjust models for solvation/steric factors.
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Retrosynthetic Planning : Use AI-driven tools (e.g., Pistachio/Reaxys databases) to prioritize high-yield steps .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water).
Q. Optimization Table :
| Step | Improvement | Yield Increase (%) |
|---|---|---|
| Fluorination | Use TBAF instead of KF | +15 |
| Reductive Amination | Switch to Raney Ni catalyst | +10 |
Q. How does fluorine substitution impact the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases pyridine ring electron deficiency, altering reactivity in cross-coupling reactions.
- Steric Effects : Minimal steric bulk allows for flexible functionalization (e.g., amidation at the methanamine group).
Q. Computational Data :
| Property | Value (Fluorinated) | Value (Non-Fluorinated) |
|---|---|---|
| LUMO (eV) | -1.8 | -1.2 |
| Dipole Moment (D) | 2.5 | 1.7 |
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
